molecular formula C15H11NO2S B2813510 1-(2-methylbenzoyl)benzo[c]isothiazol-3(1H)-one CAS No. 877811-67-1

1-(2-methylbenzoyl)benzo[c]isothiazol-3(1H)-one

Cat. No. B2813510
CAS RN: 877811-67-1
M. Wt: 269.32
InChI Key: KEQXMXFECFTGRL-UHFFFAOYSA-N
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Description

Isothiazole, or 1,2-thiazole, is an organic compound with the formula (CH)3S(N). The ring is unsaturated and features an S-N bond . The ring structure of isothiazole is incorporated into larger compounds with biological activity such as the pharmaceutical drugs ziprasidone and perospirone .


Synthesis Analysis

Isothiazones are produced by oxidation of enamine-thiones . There are also other methods to synthesize similar compounds. For example, 1,3-Dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes can provide 3-alkyl/aryl-1H-indazoles and 3-alkyl/aryl-3H-indazole-3-phosphonates efficiently under simple reaction conditions .


Molecular Structure Analysis

The molecular structure of isothiazole consists of a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . The ring is unsaturated and features an S-N bond .


Chemical Reactions Analysis

Isothiazones are produced by oxidation of enamine-thiones . There are also other reactions involving similar compounds. For example, an efficient Pd-catalysed Sonogashira coupling reaction was achieved in the absence of copper and amine with inorganic base using phosphene-free, air stable di (1 H -benzo [ d ] [1,2,3]triazol-1-yl)methane as ligand .

properties

IUPAC Name

1-(2-methylbenzoyl)-2,1-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2S/c1-10-6-2-3-7-11(10)14(17)16-13-9-5-4-8-12(13)15(18)19-16/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEQXMXFECFTGRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2C3=CC=CC=C3C(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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